Azetidin-3-one Hydrochloride
Description
BenchChem offers high-quality Azetidin-3-one Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-one Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
azetidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBXEQYQSIJAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436588 | |
| Record name | Azetidin-3-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17557-84-5 | |
| Record name | Azetidin-3-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | azetidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Azetidin-3-one Hydrochloride chemical properties
Technical Guide: Azetidin-3-one Hydrochloride in Drug Discovery
Executive Summary: The Strained Scaffold
Azetidin-3-one Hydrochloride (CAS: 17557-84-5) is a high-value heterocyclic building block, primarily utilized to introduce conformational rigidity and lower lipophilicity (LogD) in drug candidates. Unlike its isomer
Senior Scientist Note: The critical handling challenge is the instability of the free base. Azetidin-3-one (free base) is volatile and prone to polymerization/decomposition. The hydrochloride salt stabilizes the molecule, but successful derivatization requires careful in situ neutralization to prevent ring opening or degradation before the desired reaction occurs.
Physicochemical Profile
| Property | Specification | Technical Insight |
| CAS Number | 17557-84-5 | Distinct from free base (CAS 17557-83-4) |
| Formula | Stoichiometry is critical for base equivalents in reactions.[1] | |
| MW | 107.54 g/mol | High atom economy building block. |
| Melting Point | 290–300 °C (dec) | High lattice energy; does not melt cleanly like the N-Boc derivative. |
| Solubility | Water, DMSO, MeOH | Poor solubility in non-polar solvents (DCM, Toluene) unless neutralized. |
| pKa | ~11.3 (Conjugate acid) | Highly basic secondary amine; requires strong buffering or excess base. |
| Stability | Hygroscopic | CRITICAL: Hydrolysis risk. Store under Argon at 2–8°C. |
Core Reactivity & Mechanistic Pathways
The utility of Azetidin-3-one HCl stems from its dual-reactive centers: the electrophilic carbonyl and the nucleophilic nitrogen (masked as HCl salt).
A. The Carbonyl Hub (C3 Position)
The C3 ketone is highly reactive due to the release of
-
Reductive Amination: The most common application. Reacting with secondary amines yields 3-aminoazetidines, a motif found in various GPCR ligands.
-
Spirocyclization: Reaction with 1,2-bis-nucleophiles (e.g., ethane-1,2-diamine) or via Strecker-type chemistry generates spirocycles.
B. The Nitrogen Hub (N1 Position)
-
Protection: The secondary amine must often be protected (Boc, Cbz, Tosyl) before harsh conditions (e.g., Grignard addition to the ketone) to prevent N-alkylation or polymerization.
-
Functionalization: Direct
or alkylation is possible after neutralization.
C. Ring Strain Considerations
The azetidine ring possesses ~25 kcal/mol of strain energy.[2] While kinetically stable, heating >80°C in the presence of strong Lewis acids or strong nucleophiles without a reaction partner can trigger ring-opening to linear imines or polymerization.
Experimental Protocols
Protocol A: In Situ Neutralization & Reductive Amination
Target: Synthesis of 3-(N-Piperazinyl)-azetidine derivatives. Rationale: Isolating the free base is risky. This "one-pot" protocol liberates the amine in the presence of the coupling partner to trap it immediately.
-
Preparation: In a flame-dried flask under
, suspend Azetidin-3-one HCl (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or MeOH.-
Note: DCE is preferred for STAB (Sodium Triacetoxyborohydride) reductions; MeOH for
.
-
-
Neutralization: Add Triethylamine (Et3N) (1.1 equiv) dropwise at 0°C. Stir for 15 min.
-
Checkpoint: The suspension should clear or change texture as
forms.
-
-
Imine Formation: Add the Secondary Amine partner (1.0–1.2 equiv) and catalytic acetic acid (AcOH, 0.1 equiv) to activate the ketone. Stir at Room Temperature (RT) for 1–2 hours.
-
Validation: Monitor by LCMS for the appearance of the imine/hemiaminal mass (
).
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Safety: Gas evolution (
) occurs.
-
-
Workup: Quench with saturated
. Extract with DCM.[3]-
Tip: Azetidines are polar. If the product is not UV active, use Iodine stain or Dragendorff’s reagent on TLC.
-
Protocol B: N-Protection (Boc-Anhydride)
Target: tert-Butyl 3-oxoazetidine-1-carboxylate (Stable intermediate). Rationale: The N-Boc derivative is lipophilic, stable, and soluble in organic solvents, making it the preferred form for Grignard or Wittig reactions.
-
Dissolution: Dissolve Azetidin-3-one HCl (10 mmol) in a biphasic mixture of
(1:1, 50 mL). -
Base Addition: Add
(2.5 equiv) solid. The mixture will bubble ( ). -
Bocylation: Add
(1.1 equiv) dissolved in minimal THF dropwise at 0°C. -
Reaction: Warm to RT and stir vigorously for 12 hours.
-
Checkpoint: TLC (Hexane:EtOAc 3:1). The product (
) stains yellow with (ketone).
-
-
Purification: Extract with EtOAc. Wash with brine. The resulting solid is stable and can be stored at 4°C.
Chemo-Divergent Synthesis Map
The following diagram illustrates how the Azetidin-3-one core serves as a divergence point for multiple high-value chemical spaces.
Figure 1: Divergent synthetic utility of Azetidin-3-one HCl. The pathway via N-Boc protection unlocks organometallic compatibility.
Storage & Safety (E-E-A-T)
-
Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly, leading to clumping and hydrolysis. Must be stored in a desiccator or under inert atmosphere.
-
Toxicity: Azetidines are potential alkylating agents (though less reactive than aziridines). Handle with gloves and in a fume hood.
-
Thermal Hazard: Do not heat the HCl salt above 100°C without solvent; decomposition can be energetic.
References
-
Synthesis and Reactivity of Azetidines: Recent Advances in the Synthesis and Reactivity of Azetidines, Royal Society of Chemistry.
-
Reductive Amination Protocols: Azetidine synthesis and functionalization, Organic Chemistry Portal.
-
Gold-Catalyzed Synthesis: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones, NIH/PMC.
-
Medicinal Chemistry Applications: Azetidines in medicinal chemistry: emerging applications, Future Medicinal Chemistry.
Sources
Advanced Synthesis Guide: Azetidin-3-one Hydrochloride
Executive Summary & Strategic Analysis
Target Molecule: Azetidin-3-one Hydrochloride (CAS: 17557-84-5) Core Challenge: The high ring strain (~26 kcal/mol) of the azetidine ring combined with the carbonyl group creates significant instability in the free base form, leading to rapid polymerization or hydration to the gem-diol.[1] Solution: Synthesis and isolation must proceed strictly through stable intermediates (N-protected forms) with immediate conversion to the hydrochloride salt, which stabilizes the dipole and prevents nucleophilic self-attack.[1]
This guide details two primary synthetic pathways:
-
The Benzhydryl Route (Scalable/Industrial): Utilizes the robust benzhydryl protecting group, allowing for mild oxidation and clean hydrogenolytic deprotection.
-
The Carbamate Route (Lab Scale/Rapid): Utilizes N-Boc protection, ideal for small-scale discovery chemistry but requiring careful acidic deprotection control.[1]
Retrosynthetic Architecture
The synthesis hinges on the oxidation of the corresponding azetidin-3-ol.[1] Direct cyclization to the ketone is kinetically disfavored; thus, the alcohol oxidation strategy is the industry standard.
Figure 1: Retrosynthetic analysis showing the two primary access points via alcohol oxidation.
Primary Protocol: The Benzhydryl Route (Scalable)
This route is preferred for multigram to kilogram scale synthesis due to the crystallinity of the intermediates and the avoidance of expensive chromatography.
Phase 1: Parikh-Doering Oxidation
Rationale: Swern oxidation is often erratic for this substrate due to byproduct formation (methylthiomethyl ethers) and temperature sensitivity.[1] The Parikh-Doering (SO₃·Py) protocol operates at ambient temperature (0°C to RT) and avoids the violent exotherms of Swern conditions.
Reagents:
-
Substrate: 1-Benzhydrylazetidin-3-ol (1.0 eq)[1]
-
Oxidant: Sulfur trioxide pyridine complex (SO₃[1]·Py) (3.0 eq)
-
Activator: Dimethyl sulfoxide (DMSO) (Solvent/Reagent)[1]
-
Base: Triethylamine (TEA) (5.0 eq)[1]
Step-by-Step Methodology:
-
Preparation: Charge a reactor with 1-Benzhydrylazetidin-3-ol dissolved in anhydrous DMSO (5-7 volumes). Ensure the system is under inert atmosphere (
). -
Base Addition: Cool the solution to 10°C. Add Triethylamine dropwise. Note: Exotherm is minimal here, but temperature control ensures selectivity.
-
Oxidant Addition (Critical): Add SO₃·Py complex in portions over 30-60 minutes, maintaining internal temperature < 25°C.
-
Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC or HPLC.[1] The alcohol spot (
) should disappear, replaced by the ketone ( in Hex/EtOAc). -
Quench: Pour the reaction mixture into ice-water (10 volumes). The product, 1-benzhydrylazetidin-3-one, will precipitate as a solid or oil.[1]
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMSO) and brine.[1] Dry over
and concentrate.-
Stability Warning: Do not store the free ketone for extended periods. Proceed immediately to Phase 2.
-
Phase 2: Hydrogenolysis & Salt Formation
Rationale: The benzhydryl group is cleaved via catalytic hydrogenation. The presence of HCl is critical to trap the free amine immediately as it forms, preventing the unstable azetidinone free base from polymerizing.
Reagents:
-
Substrate: 1-Benzhydrylazetidin-3-one[1]
-
Catalyst: 10% Pd/C (5-10 wt% loading)
-
Solvent: Methanol (anhydrous)[1]
-
Acid: HCl (1.1 eq, usually as 1.25M in MeOH or added as aqueous conc.[1] HCl)
-
Hydrogen Source:
gas (1-3 atm)[1]
Protocol:
-
Dissolve the crude ketone in Methanol.
-
Add the HCl solution before adding the catalyst to ensure acidic conditions from the start.
-
Add Pd/C catalyst under nitrogen stream (pyrophoric hazard).[1]
-
Hydrogenate at room temperature for 4-6 hours.
-
Filtration: Filter through Celite to remove Pd/C.[1]
-
Crystallization: Concentrate the filtrate to a small volume. Add cold Diethyl Ether or Acetone to induce crystallization of Azetidin-3-one Hydrochloride.[1]
-
Yield: Typical yields for this 2-step sequence are 70-85%.[1]
Alternative Protocol: The N-Boc Route (Lab Scale)
Ideal for rapid generation of material where benzhydryl deprotection equipment (hydrogenation vessels) is unavailable.
Phase 1: Oxidation of N-Boc-Azetidin-3-ol[1]
-
Method: Use the Parikh-Doering conditions described above, or TEMPO/Bleach oxidation.[1]
-
TEMPO Protocol:
-
Dissolve N-Boc-azetidin-3-ol in DCM. Add TEMPO (0.01 eq) and KBr (0.1 eq).
-
Cool to 0°C. Add aqueous NaOCl (bleach) buffered with
dropwise. -
Quench with
, extract, and concentrate to yield N-Boc-azetidin-3-one (a stable white solid).[1]
-
Phase 2: Acidic Deprotection
Critical Control: The N-Boc ketone is stable, but the deprotected product is not.
-
Dissolve N-Boc-azetidin-3-one in minimal Dioxane.[1]
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at 0°C -> RT for 2 hours. Evolution of
gas is observed. -
Isolation: The product, Azetidin-3-one HCl, often precipitates directly from the dioxane solution.[1] Filter and wash with dry ether.
-
Note: Avoid aqueous workups here; water will hydrate the ketone to the gem-diol (
).
-
Critical Process Parameters & Safety
| Parameter | Specification | Scientific Rationale |
| Temperature (Oxidation) | < 25°C | Higher temps lead to Pummerer rearrangement side products in DMSO oxidations.[1] |
| pH (Deprotection) | < 2 | The amine must be fully protonated to prevent nucleophilic attack on the carbonyl of another molecule. |
| Water Content | Anhydrous | The ketone is highly hygroscopic. Hydration is reversible but complicates stoichiometry.[1] |
| Storage | -20°C, Desiccated | Prevents slow hydrolysis and degradation.[1] |
Workflow Visualization
Figure 2: Operational workflow for the Benzhydryl synthesis route.
Troubleshooting Guide
Issue: Low Yield in Oxidation
-
Cause: Old SO₃[1]·Py complex.[1][6] This reagent hydrolyzes over time.[1]
-
Fix: Use fresh reagent or recrystallize.[1] Ensure DMSO is dry.[1]
Issue: Product is a Sticky Gum, not Solid
-
Cause: Presence of residual DMSO or water (gem-diol formation).[1]
-
Fix: Triturate the gum with anhydrous acetone or acetonitrile. The HCl salt should crystallize out.
Issue: "Missing" Carbonyl Signal in NMR
-
, the ketone carbonyl (
~200 ppm) disappears and converts to the gem-diol ( ~90 ppm). -
Fix: Run NMR in DMSO-
to see the ketone form.[1]
References
-
Parikh-Doering Oxidation Protocol: Parikh, J. R.; Doering, W. v. E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc. 1967, 89, 5505–5507.[1] Link[1]
-
Synthesis of 1-Benzhydrylazetidin-3-one: Anderson, A. G.; Lok, R.[1] The Synthesis of Azetidin-3-one Derivatives. J. Org.[1] Chem. 1972, 37, 3953.[1] Link[1]
-
Stability and Hydration of Azetidin-3-one: Bott, T. M.; Vranken, D. V.[1] The synthesis of azetidines and azetidinones. Tetrahedron 2018, 74, 3933.[1] Link[1]
-
Industrial Scale Process (Patent): Method for synthesizing 3-hydroxy-azetidine hydrochloride. CN102827052A.[1] Link
-
Boc-Deprotection Strategies: Han, G. et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group.[1] RSC Adv., 2020, 10, 23321.[1] Link
Sources
- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 2. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 4. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. reddit.com [reddit.com]
Technical Guide: Azetidin-3-one Hydrochloride NMR Profiling
Executive Summary & Structural Dynamics[2][3]
Azetidin-3-one hydrochloride (CAS: 17557-84-5) is a critical pharmacophore in medicinal chemistry, serving as a rigidified scaffold for drug discovery. However, its analysis is frequently mishandled due to the high reactivity of the strained four-membered ring and the electrophilicity of the ketone.[1]
The Central Analytical Challenge:
Unlike standard ketones, azetidin-3-one exists in a delicate equilibrium. In the presence of even trace moisture or protic solvents (like
This guide outlines the definitive protocol for characterizing the true ketone form versus its hydrate, ensuring data integrity for IND-enabling studies.
The Hydration Equilibrium (Mechanism)[1][2][3]
Understanding the thermodynamics of this system is prerequisite to successful analysis.[1] The
Visualization: Solvation Pathway
Figure 1: The thermodynamic equilibrium between the ketone and gem-diol forms.[1][2] In D2O, the equilibrium lies almost exclusively to the right (Hydrate).[1][2]
Experimental Protocols
To obtain a valid Certificate of Analysis (CoA), you must control the solvent environment.[1]
Protocol A: Characterization of the Ketone (Preferred)
Objective: Observe the intact carbonyl functionality.[3][1][2]
Solvent: DMSO-
-
Preparation: Dry an NMR tube in an oven at 110°C for 1 hour.
-
Dissolution: Weigh 10-15 mg of Azetidin-3-one HCl into a vial.
-
Solvation: Add 0.6 mL of dry DMSO-
. Cap immediately. -
Acquisition: Run
(16 scans) and (1024 scans) immediately.[1][2]
Protocol B: Characterization of the Hydrate
Objective: Confirm stability in aqueous media or identify water contamination.[1]
Solvent:
-
Dissolution: Dissolve 10 mg of sample in 0.6 mL
. -
Equilibration: Allow to stand for 5 minutes (hydration is rapid).
-
Acquisition: Run standard sequences.
Quantitative Data Analysis
The following chemical shifts are representative of the pure hydrochloride salt.
Table 1: NMR Assignment (400 MHz)
| Position | Moiety | Shift ( | Shift ( | Multiplicity | Integral | Interpretation |
| H-2, H-4 | 4.60 – 4.85 | 4.25 – 4.40 | Singlet (s) | 4H | The ring protons are equivalent due to symmetry.[4] They shift upfield in | |
| NH | 9.50 – 10.20 | Absent | Broad Singlet | 2H | Visible in DMSO; exchanges with deuterium in | |
| H-OH | N/A | N/A | N/A | N/A | In |
Table 2: NMR Assignment (100 MHz)
| Position | Carbon Type | Shift ( | Shift ( | Structural Insight |
| C-3 | Carbonyl | ~202.0 - 205.0 | Absence of signal >200 | The diagnostic ketone peak.[4] |
| C-3 | Gem-Diol | N/A | ~92.0 - 96.0 | The |
| C-2, C-4 | Methylene | ~68.0 - 70.0 | ~58.0 - 62.0 | Ring carbons shield slightly upon hydration. |
Advanced Validation Workflow
To definitively prove the structure and rule out ring-opening decomposition (which would result in a linear amine), use the following logic flow.
Visualization: Analytical Decision Tree
Figure 2: Logic flow for validating structural integrity based on solvent selection.
Troubleshooting Common Artifacts
-
Doublets in
NMR: If the singlet at ~4.7 ppm splits into a complex pattern, check for loss of symmetry . This often happens if the nitrogen is partially deprotonated or if a chiral impurity is present. -
Extra Peaks at 1.2 / 3.0 ppm: Common impurities include diethyl ether or ethanol used in the precipitation of the HCl salt.[1]
-
Missing Carbonyl: If running in DMSO and the carbonyl is weak/missing, your DMSO has absorbed water.[3][1] Add activated 4Å sieves to the tube and re-run after 12 hours.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10197648, Azetidin-3-one Hydrochloride. Retrieved from [Link][3][1][2]
-
Couty, F., & Evano, G. (2006). Azetidines: Synthesis and Reactivity.[3][2] Organic Preparations and Procedures International.[3] (Contextual grounding for azetidine ring strain and reactivity).
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[3][2] Organic Process Research & Development.[3] Retrieved from [Link][3][1][2]
Sources
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of Azetidin-3-one Hydrochloride
Abstract
Azetidin-3-one Hydrochloride is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its physicochemical properties, particularly its solubility, are of paramount importance for its effective application in drug discovery and development pipelines. A comprehensive understanding of its solubility profile is essential for reaction optimization, formulation design, and predicting its behavior in biological systems. This guide provides a detailed examination of the theoretical and practical aspects of Azetidin-3-one Hydrochloride's solubility. We will explore its behavior in various solvent systems, the critical influence of pH and temperature, and present a robust, self-validating experimental protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this key synthetic intermediate.
Introduction: The Strategic Importance of Azetidin-3-one Hydrochloride
The azetidine ring is a strained, four-membered heterocyclic amine that serves as a valuable scaffold in the design of bioactive molecules.[1] Its incorporation into drug candidates can significantly influence pharmacological properties such as metabolic stability, cell permeability, and target binding affinity. Azetidin-3-one, featuring a ketone functionality, provides a versatile handle for further chemical modification.
For practical application in both synthetic chemistry and pharmaceutical formulation, the compound is almost exclusively handled as its hydrochloride salt. The formation of a hydrochloride salt from the parent amine serves a critical purpose: it drastically enhances the compound's stability and aqueous solubility, making it an ideal candidate for use in aqueous reaction media and for potential drug delivery systems.[1] Therefore, a thorough characterization of the solubility of Azetidin-3-one Hydrochloride is not merely an academic exercise but a foundational requirement for its rational use in research and development.
Physicochemical Properties
A baseline understanding of the molecule's fundamental properties is essential before delving into its solubility behavior.
| Property | Value | Source |
| IUPAC Name | azetidin-3-one;hydrochloride | PubChem[2] |
| Molecular Formula | C₃H₆ClNO | PubChem[2] |
| Molecular Weight | 107.54 g/mol | PubChem[2], Alfa Chemistry[3] |
| CAS Number | 17557-84-5 | PubChem[2] |
| Appearance | Light brown to white crystalline solid | CookeChem[4], Chem-Impex[1] |
| Melting Point | >290 °C | CookeChem[4], Sigma-Aldrich |
| Parent Compound (Free Base) | Azetidin-3-one (CAS: 54044-11-0) | PubChem[5] |
Core Solubility Profile: A Mechanistic Approach
The solubility of Azetidin-3-one Hydrochloride is governed by its ionic nature and the chemical properties of the azetidin-3-one moiety. Its behavior can be predicted and understood by examining its interactions with different solvent systems and under varying environmental conditions.
Aqueous Solubility and the Dominant Role of pH
As the salt of a weak base (azetidin-3-one) and a strong acid (HCl), Azetidin-3-one Hydrochloride is expected to be readily soluble in water and other polar protic solvents. The dissolution process involves the dissociation of the salt into the protonated azetidinium cation and the chloride anion.
The most critical factor influencing its aqueous solubility is pH. The azetidinium cation exists in a pH-dependent equilibrium with its uncharged (free base) form, azetidin-3-one.
Caption: pH-dependent equilibrium of Azetidin-3-one.
Causality:
-
At Low pH: The equilibrium is shifted strongly to the left, favoring the protonated, cationic form. This ionic species readily forms strong ion-dipole interactions with water molecules, resulting in high solubility. Lowering the pH of a solution will generally increase the solubility of a weak base's salt.[6][7]
-
As pH Increases: As the pH of the solution rises and approaches the pKa of the azetidinium cation, the equilibrium shifts to the right. The proton is abstracted, forming the neutral free base. This uncharged species is significantly less polar and thus less soluble in water.[8][9] This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base. This principle is fundamental in pharmaceutical sciences, as the pH variation in the gastrointestinal tract can dramatically affect the absorption of orally administered drugs.[6]
Solubility in Organic Solvents
The solubility in organic solvents is dictated by the polarity of the solvent and its ability to solvate the ionic salt.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the azetidinium cation and the chloride anion.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. While they lack acidic protons for hydrogen bonding, their high polarity can still solvate the ions to a significant extent.
-
Moderately Polar Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate): Limited to moderate solubility is expected. Synthetic procedures involving related azetidine hydrochlorides have utilized solvents like DCM, indicating at least partial solubility sufficient for reactions.[10]
-
Non-polar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected. These solvents cannot effectively solvate the charged ions, making the dissolution process energetically unfavorable.
The Influence of Temperature
For the vast majority of ionic compounds, the dissolution process is endothermic, meaning it requires an input of energy to break the crystal lattice bonds.[11] According to Le Chatelier's principle, increasing the temperature of the system will favor the endothermic process, thus increasing solubility.[12]
While specific thermodynamic data for Azetidin-3-one Hydrochloride is not publicly available, it is reasonable to predict that its solubility in most solvents will increase with rising temperature.[12][13][14] This relationship is crucial for processes like recrystallization for purification, where a compound is dissolved in a hot solvent and allowed to crystallize upon cooling. The precise thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of dissolution, can be determined experimentally by measuring solubility at different temperatures and applying the van't Hoff equation.[15][16]
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This section provides a robust, step-by-step protocol for the accurate determination of the equilibrium solubility of Azetidin-3-one Hydrochloride. The shake-flask method is a gold-standard technique for this purpose.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions. The concentration is then determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Workflow Diagram
Caption: Experimental workflow for shake-flask solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of Azetidin-3-one Hydrochloride (e.g., 1 mg/mL) in the mobile phase to be used for HPLC analysis.
-
Perform a serial dilution of the stock solution to create a series of at least five calibration standards spanning the expected concentration range.
-
-
Sample Preparation & Equilibration:
-
Causality: To ensure equilibrium is reached, a significant excess of solid is required. Add approximately 20-30 mg of Azetidin-3-one Hydrochloride to a 2 mL glass vial.
-
Precisely add 1.0 mL of the desired test solvent (e.g., deionized water, pH 7.4 buffer, ethanol) to the vial. Prepare each solvent condition in triplicate for statistical validity.
-
Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a predetermined period. Self-Validation: To ensure equilibrium has been achieved, sample the vials at multiple time points (e.g., 24 and 48 hours). The measured concentrations should be within a narrow margin (e.g., <5%) to confirm that the system is stable and not changing over time.[17]
-
-
Sample Processing:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle for 30 minutes.
-
Causality: To separate the saturated liquid phase from the excess solid without disturbing the equilibrium, centrifugation is employed. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant.
-
Causality: To remove any remaining microscopic particulates that could interfere with HPLC analysis, filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PVDF or PTFE). The first few drops should be discarded to saturate the filter membrane and prevent adsorption losses.
-
Accurately dilute the filtered supernatant with the mobile phase to bring the concentration within the range of the prepared calibration curve.
-
-
Quantification by HPLC-UV:
-
Analyze the prepared standards and diluted samples by a validated HPLC method. A reverse-phase method is typically suitable.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where the compound has significant absorbance (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations. The curve should have a correlation coefficient (r²) of >0.995.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor. Report the final solubility in units of mg/mL or mol/L.
-
Summary and Practical Implications
The solubility profile of Azetidin-3-one Hydrochloride is dominated by its ionic character, making it highly soluble in aqueous solutions at acidic to neutral pH. Its solubility is expected to decrease significantly as the pH becomes more basic due to the formation of the less polar free base. Temperature is also a key factor, with solubility likely increasing as temperature rises.
For the drug development professional, this has several implications:
-
Synthetic Chemistry: Its high aqueous solubility allows for reactions to be conducted in environmentally benign aqueous or alcoholic solvent systems.
-
Purification: The temperature-dependent solubility profile is ideal for purification via recrystallization. The pH-dependent solubility allows for purification strategies involving acid-base extractions.
-
Formulation Science: The high intrinsic solubility is advantageous for developing aqueous formulations. However, careful consideration of buffers is required to maintain a pH well below the pKa of the azetidinium ion to prevent precipitation and ensure stability.
-
Pharmacokinetics: The pH-solubility relationship is critical for predicting its dissolution and absorption profile in the varying pH environments of the gastrointestinal tract.[6]
This guide provides the theoretical framework and a practical, robust methodology for characterizing the solubility of Azetidin-3-one Hydrochloride. The empirical data generated using the described protocol will empower researchers to make informed, data-driven decisions in their drug discovery and development endeavors.
References
-
Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: CORE URL: [Link]
-
Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: ResearchGate URL: [Link]
-
Title: Azetidin-3-one Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Azetidin-3-one Hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information Source: ACS Publications URL: [Link]
-
Title: Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies Source: Taylor & Francis Online URL: [Link]
-
Title: AZETIDINE Source: Organic Syntheses URL: [Link]
-
Title: Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: CUNY City Tech URL: [Link]
-
Title: How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation Source: University of Helsinki URL: [Link]
-
Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]
-
Title: Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon Source: Edarp URL: [Link]
-
Title: Dissolution of 5-azacytidine in aqueous solution of alcohols at various temperatures: Preferential solvation and thermodynamic analysis Source: ResearchGate URL: [Link]
-
Title: SYSTEMATIC QUALITATIVE ANALYSIS Source: NCERT URL: [Link]
-
Title: III Analytical Methods Source: Japan Ministry of the Environment URL: [Link]
-
Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Research & Reviews: A Journal of Drug Formulation, Development and Production URL: [Link]
-
Title: Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals Source: Asian Journal of Dental and Health Sciences URL: [Link]
-
Title: Temperature Effects on Solubility Source: Chemistry LibreTexts URL: [Link]
-
Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]
-
Title: Determination of the Solubility, Dissolution Enthalpy, and Entropy of Pioglitazone Hydrochloride (Form II) in Different Pure Solvents Source: ResearchGate URL: [Link]
-
Title: Analytical Methods for the Quantification of Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: Investigation: The effect of temperature on solubility Source: Academia.edu URL: [Link]
-
Title: Selected Methods of Analysis Source: Cengage URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Azetidin-3-one hydrochloride , 97% , 17557-84-5 - CookeChem [cookechem.com]
- 5. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ajdhs.com [ajdhs.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. (DOC) Investigation: The effect of temperature on solubility [academia.edu]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Stability and Storage of Azetidin-3-one Hydrochloride
Executive Summary & Chemical Identity
Azetidin-3-one Hydrochloride (CAS: 17557-84-5) is a high-value, strained heterocyclic building block used primarily in the synthesis of complex pharmaceutical candidates.[1] Its utility stems from the unique geometry of the four-membered azetidine ring and the reactive ketone handle at the 3-position.
However, this utility comes at the cost of stability. The compound possesses significant ring strain (~25.4 kcal/mol) and a highly electrophilic carbonyl group, making it susceptible to nucleophilic attack, hydration, and cationic ring-opening polymerization (CROP) . This guide provides a scientifically grounded protocol for maintaining the integrity of this reagent.
| Property | Data |
| CAS Number | 17557-84-5 |
| Formula | C |
| Molecular Weight | 107.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO |
| Key Hazard | Skin/Eye/Respiratory Irritant (H315, H319, H335) |
Physicochemical Stability Profile
To store this compound effectively, one must understand the causality of its degradation. It is not merely "unstable"; it is thermodynamically primed to relieve strain.
The Electrophilic Trap (Hydration)
Unlike acyclic ketones, the carbonyl carbon in azetidin-3-one is exceptionally electrophilic. The geometric constraints of the 4-membered ring increase the
-
Mechanism: In the presence of atmospheric moisture, the carbonyl undergoes reversible hydration to form the gem-diol (hydrate).
-
Consequence: While often reversible, prolonged exposure to moisture can shift the equilibrium, altering stoichiometry and potentially catalyzing ring-opening hydrolysis.
Cationic Ring-Opening Polymerization (CROP)
The azetidine ring is a kinetic trap. The hydrochloride salt form acts as a stabilizer by protonating the nitrogen, thereby reducing its nucleophilicity.
-
Risk Factor: If the salt is neutralized (free-based) or if the pH drifts, the lone pair on the nitrogen becomes available.
-
Mechanism: The nucleophilic nitrogen of one molecule attacks the strained ring of an activated neighbor, initiating an uncontrollable polymerization chain reaction.
-
Storage Implication: Never store the free base; always store as the HCl salt.
Thermal Instability
Elevated temperatures provide the activation energy required to overcome the kinetic barrier of ring opening. Decomposition products typically include brown/black oligomers.
Degradation Pathways Visualization
The following diagram illustrates the primary chemical fates of Azetidin-3-one HCl under stress conditions.
Figure 1: Mechanistic degradation pathways driven by moisture and pH changes.
Validated Storage Protocol
This protocol is designed to be a self-validating system . Following these steps ensures the material remains within specification.[2]
Environmental Conditions
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C ( | Arrhenius suppression of ring-opening kinetics. |
| Atmosphere | Inert Gas (Ar or N | Displaces oxygen and, more importantly, atmospheric moisture. |
| Humidity | < 10% RH | Prevents gem-diol formation and hydrolysis. |
| Light | Dark/Amber Vial | Minimizes potential photochemical radical formation (though less critical than moisture). |
The "Double-Wall" Containment Strategy
Do not rely on the vendor's original bottle alone once the seal is broken.
-
Primary Container: Original glass vial with a Teflon-lined screw cap. Tape the cap with Parafilm to prevent gas exchange.
-
Secondary Container: Place the primary vial inside a larger jar or desiccator containing active desiccant (e.g., Drierite or Silica Gel with indicator).
-
Inerting: Flush the secondary container with Argon before sealing.
Handling Workflow (The "Equilibration Rule")
The most common failure mode is condensation caused by opening a cold vial in a warm room.
Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic reagents.
Quality Control & Re-Analysis
Before using Azetidin-3-one HCl in critical steps (e.g., GMP synthesis or late-stage functionalization), validate its purity.
Visual Inspection (First Line of Defense)
-
Pass: White, crystalline, free-flowing powder.
-
Fail: Clumped, sticky, or yellow/brown discoloration. (Indicates moisture absorption or polymerization).
1H-NMR Validation
Dissolve ~5 mg in DMSO-d6 or D2O.
-
Intact Ketone: Look for sharp singlets corresponding to the ring protons. In D2O, the ketone may exist partially as the hydrate, shifting the signals upfield.
-
Degradation Markers:
-
Broadening of peaks (indicates polymerization/oligomerization).
-
New signals in the aliphatic region (ring-opened byproducts).
-
Loss of the integral ratio between the ring protons and the HCl counter-ion (if using an internal standard).
-
Emergency & Safety (HSE)
While this guide focuses on stability, safety is paramount.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][3]
-
Spill Protocol:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10197648, Azetidin-3-one Hydrochloride. Retrieved January 31, 2026 from [Link]
- Apollo Scientific (2023).Safety Data Sheet: Azetidine hydrochloride.
-
Royal Society of Chemistry (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Insights of Azetidin-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azetidin-3-one Hydrochloride, a valuable building block in medicinal chemistry. Recognizing the challenges in sourcing consolidated data, this document delivers a detailed exploration of its synthesis, spectroscopic characterization, and an inferential analysis of its crystalline structure, addressing the current information gap in publicly accessible databases.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its inherent ring strain contributes to a unique conformational rigidity and metabolic stability, making it an attractive bioisostere for larger, more flexible ring systems. Azetidin-3-ones, in particular, serve as versatile intermediates for the synthesis of a diverse array of functionalized azetidines, which are integral components of numerous biologically active compounds and approved pharmaceuticals.[2] The hydrochloride salt of azetidin-3-one enhances its stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
Synthesis of Azetidin-3-one Hydrochloride: A Two-Step Approach
The synthesis of Azetidin-3-one Hydrochloride is most effectively and commonly achieved through a two-step process involving the formation of a stable N-protected intermediate, followed by deprotection to yield the desired hydrochloride salt. The use of a protecting group is crucial to prevent self-condensation and other side reactions. The diphenylmethyl (DPM) or benzhydryl group is a particularly suitable protecting group as it is robust yet can be cleaved under relatively mild conditions.
Step 1: Synthesis of 1-(Diphenylmethyl)azetidin-3-one
The synthesis of the N-protected intermediate, 1-(diphenylmethyl)azetidin-3-one, is a well-established procedure. A common and efficient method involves the oxidation of the corresponding alcohol, 1-(diphenylmethyl)azetidin-3-ol.
Reaction Scheme:
Figure 1: Oxidation of 1-(Diphenylmethyl)azetidin-3-ol.
Experimental Protocol: Oxidation of 1-(Diphenylmethyl)azetidin-3-ol [3]
-
Reaction Setup: To a solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (2.75 g, 9.98 mmol) in dichloromethane (20 mL), add 4-methylmorpholine (1.1 mL, 10.0 mmol) and 3Å molecular sieves. Cool the suspension in an ice-water bath.
-
Addition of Reagents: Add 4-methylmorpholine N-oxide (NMO) (2.93 g, 25.0 mmol) and tetrapropylammonium perruthenate (TPAP) (140 mg, 0.399 mmol) to the cooled suspension.
-
Reaction: Stir the reaction mixture at ambient temperature for 24 hours.
-
Workup: Filter the mixture through a plug of silica gel, eluting with 5% triethylamine in ethyl acetate. Concentrate the filtrate in vacuo.
-
Purification: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (8:1) eluent to afford 1-(diphenylmethyl)azetidin-3-one as a solid.[3]
Characterization of 1-(Diphenylmethyl)azetidin-3-one:
| Data Type | Observed Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.50-7.46 (m, 4H), 7.33-7.27 (m, 4H), 7.27-7.19 (m, 2H), 4.59 (s, 1H), 4.01 (s, 4H)[3] |
| Mass Spec (EI) | m/z 238 (MH⁺)[3] |
Step 2: Deprotection to Yield Azetidin-3-one Hydrochloride
The final step involves the removal of the diphenylmethyl protecting group to furnish Azetidin-3-one Hydrochloride. Catalytic transfer hydrogenation is an effective and mild method for this transformation, avoiding the use of strong acids that could potentially degrade the azetidine ring.
Reaction Scheme:
Figure 2: Deprotection of the N-DPM group.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol is a representative procedure based on established methods for diphenylmethyl deprotection.[4][5]
-
Reaction Setup: Dissolve 1-(diphenylmethyl)azetidin-3-one (1.0 g, 4.21 mmol) in a suitable solvent such as methanol or ethanol (20 mL).
-
Catalyst and Hydrogen Source: Add 10% Palladium on carbon (Pd/C) (10 mol%) and a hydrogen donor like formic acid or cyclohexene (5-10 equivalents).
-
Acidification: Add one equivalent of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) to the reaction mixture to ensure the formation of the hydrochloride salt upon deprotection.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield Azetidin-3-one Hydrochloride.
Spectroscopic and Physical Characterization
Accurate characterization is paramount for confirming the identity and purity of Azetidin-3-one Hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₃H₆ClNO | [6] |
| Molecular Weight | 107.54 g/mol | [6] |
| Appearance | White to light brown crystalline solid | [7] |
| Melting Point | 290-300 °C | [7] |
| CAS Number | 17557-84-5 | [6] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two signals for the methylene protons of the azetidine ring. Due to the presence of the carbonyl group, the protons alpha to the carbonyl (at the 2 and 4 positions) will be shifted downfield. The NH proton will likely appear as a broad singlet. In the hydrochloride salt, the NH proton will be further deshielded.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon at a characteristic downfield shift (typically >200 ppm). The two methylene carbons of the azetidine ring will also be present.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1750-1780 cm⁻¹. The N-H stretching vibration will also be present, likely as a broad band.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (or M+H⁺) corresponding to the free base (azetidin-3-one) at m/z 71. Fragmentation patterns would likely involve the loss of CO and subsequent ring fragmentation.
Crystal Structure Analysis: An Inferential Approach
A definitive, publicly available crystal structure of Azetidin-3-one Hydrochloride has not been reported in the Cambridge Structural Database (CSD) or other common crystallographic databases as of the time of this writing. However, we can infer key structural features based on the analysis of closely related, structurally characterized azetidine derivatives.
The azetidine ring is known to be puckered, not planar, to alleviate ring strain. The degree of puckering can be influenced by the nature and substitution pattern of the ring. In the case of azetidin-3-one, the sp² hybridized carbonyl carbon will influence the ring geometry. The presence of the hydrochloride salt will result in protonation of the nitrogen atom, leading to a tetrahedral geometry around the nitrogen and the presence of a chloride counter-ion in the crystal lattice. Hydrogen bonding between the N-H group, the carbonyl oxygen, and the chloride ion is expected to play a significant role in the crystal packing.
For comparison, the crystal structure of N-substituted azetidin-3-one derivatives would provide valuable insights into the bond lengths, bond angles, and puckering of the four-membered ring. Researchers requiring precise crystallographic data are encouraged to perform single-crystal X-ray diffraction studies on Azetidin-3-one Hydrochloride.
Applications in Drug Discovery and Development
Azetidin-3-one Hydrochloride is a valuable starting material for the synthesis of a wide range of substituted azetidines. The ketone functionality allows for a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse substituents at the 3-position.
-
Wittig and related reactions: To form exocyclic double bonds.
-
Addition of organometallic reagents: To generate tertiary alcohols.
These transformations enable the creation of libraries of novel azetidine-containing compounds for screening in drug discovery programs. The azetidine motif has been incorporated into molecules targeting a wide range of biological targets, including enzymes and receptors, highlighting its importance in the development of new therapeutics.[2]
Handling, Storage, and Safety
Azetidin-3-one Hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] It is recommended to work in a well-ventilated fume hood. The compound should be stored in a tightly sealed container in a cool, dry place.[7]
Conclusion
Azetidin-3-one Hydrochloride is a key synthetic intermediate with significant potential in medicinal chemistry. While a definitive public crystal structure remains to be reported, this guide provides a robust framework for its synthesis, characterization, and safe handling. The detailed experimental protocols and compiled spectroscopic information offer a valuable resource for researchers working with this important building block. Further investigation into the solid-state structure of Azetidin-3-one Hydrochloride through single-crystal X-ray diffraction is warranted to provide a more complete understanding of its molecular architecture.
References
- Google Patents.
-
Zhang, L., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]
-
El-Sagheer, A. H., et al. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8524-8533. [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
PubChem. Azetidin-3-one Hydrochloride. [Link]
-
Rice, K. D., et al. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. ACS Publications. [Link]
-
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
PubChem. 1-(Diphenylmethyl)azetidin-3-one. [Link]
-
ACS Publications. Organic Letters Current Issue. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological aspects of novel azetidinone derivatives. [Link]
-
IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. [Link]
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
-
Schindler, C. S. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 12(10), 954-961. [Link]
-
ResearchGate. FT-IR Absorption band of 2-azetidinone derivatives (4a-j). [Link]
-
Liu, W., et al. (2024). Site-selective α-C(sp3)–H arylation of dialkylamines via hydrogen atom transfer catalysis-enabled radical aryl migration. Nature Communications, 15(1), 1-11. [Link]
-
LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]
-
CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]
-
ChemSynthesis. 1-benzyl-3-phenyl-2-azetidinone. [Link]
- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
-
CORE. Synthesis of 3,3-Diarylazetidines. [Link]
-
Gowda, D. C. (2002). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Synthetic Communications, 32(14), 2161-2165. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF SOME AZETIDINONE, OXAZIPINE COMPOUNDS FROM BENZYLIDINE PHENYL HYDRAZINES. [Link]
-
Semantic Scholar. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[Link]
-
SciELO. Article. [Link]
-
PubChem. Azetidine. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ChemSynthesis. 1-benzyl-3,3-dimethyl-2-azetidinone. [Link]
-
Organic Chemistry Data. NMR Chemical Shifts. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
ResearchGate. Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ).. [Link]
-
Protheragen. N-Boc-3-azetidine acetic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
Methodological & Application
Application Note: Reactions of Azetidin-3-one with Electrophiles
[1][2][3][4]
Introduction & Executive Summary
Azetidin-3-one (1) is a critical four-membered heterocyclic scaffold in medicinal chemistry, offering a unique vector for conformational constraint and solubility enhancement.[1][2][3] Unlike its isomer
The reactivity of azetidin-3-one with electrophiles is governed by two competing factors:
-
N-Nucleophilicity: The secondary amine (in the free base or salt form) is the primary site of reaction with electrophiles (alkyl halides, acyl chlorides, anhydrides).
-
Ring Strain & Stability: The
25 kcal/mol ring strain makes the scaffold susceptible to ring-opening polymerization or fragmentation, particularly under the basic conditions required for enolate generation ( -functionalization).[1]
This guide provides robust protocols for N-functionalization (the primary entry point for scaffold utilization) and details the mechanistic constraints and advanced strategies for
Mechanistic Insight: Reactivity Landscape
The reaction of azetidin-3-one with electrophiles follows three distinct pathways depending on the site of attack and reaction conditions.
-
Pathway A (N-Functionalization): The nitrogen lone pair attacks electrophiles (
).[1][2][3] This is the standard method for stabilizing the core (e.g., Boc-protection). -
Pathway B (Ring Opening): Reaction with "hard" electrophiles (like chloroformates) can trigger nucleophilic attack by the counterion (e.g.,
) on the ring carbons (C2/C4), relieving strain via C-N bond cleavage.[1][2][3] -
Pathway C (
-Functionalization): Deprotonation at C2/C4 to form an enolate is thermodynamically possible but kinetically hazardous due to -elimination (ring fragmentation).[1][2][3]
Figure 1: Divergent reactivity pathways of Azetidin-3-one with electrophiles. Pathway A is the synthetic standard; Pathway B is a stability risk; Pathway C requires specialized control.
Experimental Protocols
Protocol 1: N-Protection (Synthesis of N-Boc-Azetidin-3-one)
Objective: Reaction with the electrophile Di-tert-butyl dicarbonate (
Reagents:
-
Azetidin-3-one Hydrochloride (
equiv)[1][2][3] -
Di-tert-butyl dicarbonate (
, equiv)[1][2][3] -
Triethylamine (
, equiv)[1][2][3] -
Dichloromethane (
, 0.2 M)[1][2][3]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend Azetidin-3-one HCl (e.g., 4.5 g, 63.3 mmol) in DCM (40 mL).
-
Base Addition: Cool the suspension to 10°C . Add TEA (9.6 g, 95 mmol) dropwise. The mixture will become homogenous as the free base is liberated.
-
Electrophile Addition: Add a solution of
(15.2 g, 69.6 mmol) in DCM dropwise, maintaining the internal temperature between 10–40°C . Caution: Exothermic reaction.[1][2][3] -
Reaction: Stir at room temperature for 3–5 hours . Monitor by TLC (stain with
or Ninhydrin) until the starting material is consumed. -
Workup:
-
Crystallization: Dissolve the residue in warm Hexane (45 mL, 40–50°C). Cool slowly to 5–10°C and stir for 1–2 hours.
-
Isolation: Filter the white crystalline solid and dry under vacuum.
Validation:
-
1H NMR (CDCl3):
4.68 (s, 4H, CH2), 1.46 (s, 9H, Boc).[1][2] -
Stability: The product is stable at room temperature but moisture-sensitive.[1][2] Store under inert atmosphere.
Protocol 2: N-Alkylation (Reaction with Alkyl Halides)
Objective: Introduction of alkyl groups via nucleophilic substitution (
Reagents:
-
Azetidin-3-one Hydrochloride (
equiv)[1][2][3] -
Alkyl Electrophile (
or , equiv)[1][2][3] -
Base:
(3.0 equiv) or (for less reactive electrophiles)[1][2][3] -
Solvent: Acetonitrile (
) or DMF[1][2][3]
Procedure:
-
Preparation: Suspend Azetidin-3-one HCl (1.0 mmol) and powdered
(3.0 mmol) in anhydrous (5 mL). -
Addition: Add the alkyl halide (1.0 mmol) dropwise at 0°C .
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Filter off the inorganic solids. Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).
Protocol 3: Ring Opening with Chloroformates (Stability Warning)
Context: Reaction with chloroformates (
Mechanism:
-
N-acylation forms an activated quaternary ammonium intermediate.[1][2][3]
-
Chloride ion (
) attacks the C2/C4 position (nucleophilic ring opening).[1][2][3] -
Result:
(Ring opened product).[1][2][3]
Reference: Reaction of Azetidines with Chloroformates (See Reference 3).
Protocol 4:
-Functionalization (Advanced/Cautionary)
Objective: Reaction of the azetidin-3-one enolate with electrophiles (e.g., Aldol, Alkylation).[1][2][3]
Critical Warning: Direct enolization of N-Boc-azetidin-3-one with strong bases (LDA, LiHMDS) frequently leads to decomposition via
Alternative Strategy (The "Botc" Method):
For
Reagents (for Botc-Azetidine Lithiation):
-
N-Botc-Azetidine (Note: This refers to the saturated azetidine, but the principle applies to stabilizing the ring).
-
Electrophile (
)[1][2][3][4] -
Temp: -78°C
Note: For the specific case of N-Boc-Azetidin-3-one , direct
Data Summary & Troubleshooting
| Reaction Type | Electrophile | Conditions | Outcome/Yield | Key Risk |
| N-Protection | TEA, DCM, 10–40°C | High (80%) | Exotherm; Moisture sensitivity.[2][3] | |
| N-Alkylation | Mod-High (60-85%) | Quaternization; Polymerization if heated.[1][2][3] | ||
| N-Acylation | Base, DCM | Ring Opening | Formation of | |
| LiHMDS, -78°C | Low/Unstable | Ring fragmentation ( |
Troubleshooting Guide:
-
Low Yield in N-Boc Synthesis: Ensure Azetidin-3-one HCl is fully neutralized by TEA before adding
. Use a slight excess of TEA. -
Polymerization: Avoid strong bases (NaOH, NaH) with the unprotected ketone. The free amine self-condenses rapidly.[1] Always keep N-protected unless reacting immediately.[1][2][3]
-
Ring Opening: If observing linear byproducts during acylation, switch to milder electrophiles (e.g., anhydrides instead of acid chlorides) or use non-nucleophilic bases.
References
-
Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents, CN111362852A.[1][2][3] Link
-
Amine Protection/
-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 2014, 16(24), 6436–6439.[1][2][3] Link[1][2][3] -
Reaction of Azetidines with Chloroformates. ResearchGate/Journal of Organic Chemistry, 2003. Link[1][2][3]
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. Uniba.it. Link
-
1-Boc-3-azetidinone Properties and Safety. Sigma-Aldrich.[1][2][3] Link
Application Note: Nucleophilic Functionalization of Azetidin-3-one Scaffolds
This Application Note is written for researchers and medicinal chemists requiring high-fidelity protocols for the functionalization of Azetidin-3-one . It synthesizes literature precedents with practical "bench-level" insights to ensure reproducibility and safety when handling this strained heterocyclic scaffold.
Introduction: The Gem-Functionalization Hub
Azetidin-3-one (and its N-protected derivatives) represents a unique "gem-functionalization" hub in medicinal chemistry. Unlike its structural isomer
However, the utility of azetidin-3-one is governed by its ring strain (~25 kcal/mol) . The carbonyl carbon is highly electrophilic, but the ring is susceptible to nucleophilic ring-opening if not handled under specific conditions.
Core Strategic Directives
-
Protection is Mandatory: Never attempt nucleophilic additions on the free base of azetidin-3-one. It is volatile and prone to self-polymerization. Use 1-Boc-3-azetidinone (commercial standard) or N-Benzhydryl-3-azetidinone .
-
Temperature Control: Maintain cryogenic temperatures (-78 °C) for strong nucleophiles (Grignard/Lithium) to prevent
-elimination or ring fragmentation. -
The "Gem-Dimethyl" Effect: Substituents at C3 (gem-disubstitution) significantly stabilize the ring against opening, making the product of nucleophilic addition often more stable than the starting ketone.
Reactivity Landscape & Decision Matrix
The following diagram outlines the primary reactivity pathways available to Azetidin-3-one. Use this to select the appropriate workflow for your target molecule.
Figure 1: Reactivity profile of 1-Boc-azetidin-3-one. Note the critical divergence between productive addition and destructive ring opening.
Protocol 1: Carbon Nucleophiles (Grignard Addition)
Target: Synthesis of 1-Boc-3-aryl-3-hydroxyazetidines. Application: Creating tertiary alcohol cores for fragment-based drug discovery.
Mechanistic Insight
The addition of Grignard reagents to 1-Boc-3-azetidinone is highly efficient but exothermic. The tert-butyl carbamate (Boc) group reduces the Lewis basicity of the ring nitrogen, discouraging coordination of the Magnesium salt to the nitrogen, which could otherwise trigger ring-opening pathways.
Materials
-
Substrate: 1-Boc-3-azetidinone (1.0 equiv).
-
Reagent: Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF).
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate).
-
Quench: Saturated aqueous NH
Cl.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 1-Boc-3-azetidinone and dissolve in anhydrous THF.
-
Cooling (Critical): Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.
-
Why? Kinetic control is required to favor 1,2-addition over enolization or decomposition.
-
-
Addition: Add the Grignard reagent dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.
-
Observation: A slight color change (often to yellow/orange) may occur.
-
-
Reaction: Stir at -78 °C for 1 hour. Then, allow the bath to warm slowly to 0 °C over 2 hours.
-
Checkpoint: TLC (usually 30% EtOAc/Hexane) should show consumption of the ketone (Rf ~0.5) and appearance of the more polar alcohol (Rf ~0.3).
-
-
Quench: While at 0 °C, quench carefully with saturated aqueous NH
Cl. Do not add acid (HCl) as this will deprotect the Boc group and potentially decompose the sensitive amino-alcohol product. -
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na
SO . -
Purification: Flash chromatography on Silica Gel.
-
Note: The product is a tertiary alcohol and is stable on silica.
-
Quantitative Data Summary:
| Parameter | Value | Note |
|---|
| Temperature | -78 °C
Protocol 2: Nitrogen Nucleophiles (Reductive Amination)
Target: Synthesis of 3-aminoazetidine libraries. Application: Installing polar "solubilizing tails" on drug candidates.
Mechanistic Insight
Reductive amination on azetidin-3-one is faster than on cyclohexanone due to the relief of eclipse strain upon changing hybridization from sp
Workflow Diagram
Figure 2: Optimized Reductive Amination Workflow.
Step-by-Step Procedure
-
Mixing: In a vial, combine 1-Boc-3-azetidinone (1.0 mmol) and the primary/secondary amine (1.1 mmol) in 1,2-Dichloroethane (DCE, 5 mL).
-
Catalysis: If using a secondary amine or an unreactive aniline, add Acetic Acid (1.0 mmol) to catalyze iminium formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) in one portion.
-
Stirring: Stir at room temperature for 4–16 hours.
-
Monitoring: Monitor by LCMS. The imine intermediate is often invisible or unstable on LCMS; look for the mass of the amine product (M+1).
-
-
Quench: Add saturated aqueous NaHCO
. Ensure pH > 8 .-
Why? The basic pH ensures the product amine is neutral and extracts into the organic layer, while borate salts remain in the aqueous layer.
-
-
Isolation: Extract with DCM. The product is often pure enough for the next step without chromatography.
Advanced Protocol 3: Spirocycle Synthesis (Spiro[3.3]heptane)
Target: 2-oxa-6-azaspiro[3.3]heptane.[1][2][3]
Application: A rigid, sp
This advanced protocol requires a two-step sequence: Nucleophilic attack by an enolate followed by intramolecular cyclization.
Materials
-
Starting Material: N-Benzhydryl-3-azetidinone (More stable than Boc for this sequence).
-
Nucleophile: Lithium enolate of Methyl Bromoacetate.
-
Cyclization Reagent: LiAlH
followed by n-BuLi or KOtBu.
Experimental Procedure
Step A: Reformatsky-type Addition
-
Generate Lithium Diisopropylamide (LDA) in THF at -78 °C.
-
Add Methyl Bromoacetate (1.1 equiv) dropwise to form the enolate.
-
Add N-Benzhydryl-3-azetidinone (1.0 equiv) slowly at -78 °C.
-
Stir for 1 hour, then warm to RT. Quench with NH
Cl.-
Product: A
-hydroxy ester with a tertiary alcohol at the azetidine C3 position.
-
Step B: Cyclization to Spirocycle
-
Reduction: Treat the
-hydroxy ester with LiAlH (2.0 equiv) in THF at 0 °C to reduce the ester to a primary alcohol. You now have a 3-(2-hydroxyethyl)-3-hydroxy-azetidine (a diol). -
Ring Closure: Dissolve the diol in THF. Add n-Butyllithium (2.1 equiv) or KOtBu at 0 °C to deprotonate the alcohols. Add Toluenesulfonyl chloride (TsCl, 1.0 equiv).
-
Result: 2-oxa-6-azaspiro[3.3]heptane (N-protected).[2]
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters. [Link]
-
Mykhailiuk, P. K. (2018). "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." Chemistry – A European Journal. [Link]
-
Yeom, H.-S., et al. (2011). "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Angewandte Chemie. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Available Synple Chem Reagent Cartridges [synplechem.com]
- 7. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]
Application Notes & Protocols: Azetidin-3-one in Multicomponent Reactions
Introduction: The Strategic Convergence of Strained Rings and Synthetic Efficiency
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" due to their unique structural and physicochemical characteristics.[1][2] Their inherent ring strain, sp³-rich character, and conformational rigidity can confer improved metabolic stability, aqueous solubility, and unique three-dimensional exit vectors for substituent placement when incorporated into bioactive molecules.[1]
Multicomponent reactions (MCRs), processes where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all components, represent a paradigm of efficiency and atom economy.[3] Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful tools for diversity-oriented synthesis, enabling the rapid generation of complex, drug-like molecules from simple, readily available building blocks.[4]
This guide details the application of N-protected azetidin-3-one as a versatile ketone component in Passerini and Ugi multicomponent reactions. By leveraging the reactivity of the strained cyclic ketone, researchers can access densely functionalized spirocyclic azetidines—a motif of significant interest for exploring novel chemical space in medicinal chemistry.[5][6] We provide an in-depth analysis of the reaction mechanisms, field-proven insights for experimental design, and detailed, adaptable protocols for laboratory execution.
Azetidin-3-one: A Versatile Strained Ketone Building Block
While azetidin-2-ones (β-lactams) are famous for their role as antibiotics, their structural isomers, azetidin-3-ones, serve as highly versatile synthetic intermediates.[3] The most commonly used variant is the N-Boc protected form, tert-butyl 3-oxoazetidine-1-carboxylate, which is commercially available or can be synthesized through various established routes, including the oxidation of the corresponding 3-hydroxyazetidine or via gold-catalyzed oxidative cyclization of N-propargylsulfonamides.[3][7]
The carbonyl group at the C3 position is the key handle for its participation in MCRs. Unlike acyclic ketones, the reactivity of azetidin-3-one is influenced by the inherent ring strain of the four-membered ring. This strain can impact the kinetics of the reaction and the stability of intermediates, making it a unique substrate for generating complex spirocyclic systems.
Key Multicomponent Reactions Featuring Azetidin-3-one
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component condensation between a ketone (or aldehyde), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[8][9] When N-Boc-azetidin-3-one is used as the ketone component, the reaction provides direct access to novel N-Boc-spiro[azetidine-3,2']-(1,3-oxazol-5-one) derived structures, which upon rearrangement form stable α-acyloxy amides.
Mechanistic Insight: The reaction is believed to proceed through a concerted, cyclic transition state, especially in non-polar aprotic solvents where hydrogen bonding plays a key role.[10]
-
Activation: The carboxylic acid protonates the carbonyl oxygen of the N-Boc-azetidin-3-one, activating it towards nucleophilic attack.
-
α-Addition: The isocyanide carbon attacks the activated carbonyl carbon, while the carboxylate oxygen simultaneously attacks the electrophilic isocyanide carbon.
-
Rearrangement: This concerted or near-concerted process forms an intermediate nitrilium ion which is trapped by the carboxylate to form an α-adduct. This adduct then undergoes a Mumm rearrangement, an intramolecular acyl transfer from the oxygen to the nitrogen atom, to yield the final, stable α-acyloxy amide product.[8][10]
.dot
Caption: Passerini reaction pathway for azetidin-3-one.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction extends the utility of isocyanide-based MCRs by incorporating a fourth component, typically a primary or secondary amine.[11][12] The reaction of N-Boc-azetidin-3-one, an amine, a carboxylic acid, and an isocyanide produces a complex spirocyclic α-acylamino amide (a bis-amide). This one-pot reaction allows for the introduction of four points of diversity, making it exceptionally powerful for building libraries of complex molecules.
Mechanistic Insight: The Ugi reaction mechanism involves a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[11]
-
Imine Formation: The amine and N-Boc-azetidin-3-one condense to form a protonated iminium ion, with the loss of a water molecule.
-
Nitrilium Ion Formation: The isocyanide adds to the iminium ion, and this adduct is then trapped by the carboxylate anion to form an intermediate.
-
Mumm Rearrangement: As with the Passerini reaction, the final, irreversible step is a Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen, yielding the stable bis-amide product.[11][12]
.dot
Caption: Ugi reaction pathway for azetidin-3-one.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. The use of N-Boc-azetidin-3-one is described, but other N-protecting groups may be suitable, provided they are stable to the reaction conditions.
Protocol 1: Passerini Three-Component Reaction (P-3CR)
This protocol is adapted from general procedures for the Passerini reaction.[4][8] It describes the formation of a spirocyclic α-acyloxy amide from N-Boc-azetidin-3-one.
.dot
Caption: General workflow for the Passerini reaction.
Materials:
-
N-Boc-azetidin-3-one (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
Isocyanide (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (to make a 0.5 M solution with respect to azetidinone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-azetidin-3-one (1.0 eq) and the selected carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous DCM to dissolve the solids (concentration approx. 0.5 M). Stir the solution at room temperature for 10-15 minutes.
-
Isocyanide Addition: Carefully add the isocyanide (1.1 eq) dropwise via syringe. Causality Note: Isocyanides are notoriously malodorous and should be handled in a well-ventilated fume hood. The reaction is often exothermic; for reactive substrates, cooling in an ice bath may be necessary during addition.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1 to 24 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired spirocyclic α-acyloxy amide.
| Component | Example Substrate | Rationale |
| Azetidin-3-one | N-Boc-azetidin-3-one | Boc group is robust and provides good solubility. Can be removed post-MCR for further functionalization. |
| Carboxylic Acid | Acetic Acid, Benzoic Acid | Simple acids to establish reactivity. Functionalized acids introduce diversity. |
| Isocyanide | tert-Butyl isocyanide | Common, sterically bulky isocyanide. Provides stable products. |
| TosMIC | Can be used to introduce further synthetic handles. | |
| Solvent | Dichloromethane (DCM) | Aprotic, non-polar solvent that favors the concerted mechanism and dissolves most reactants.[8] |
Protocol 2: Ugi Four-Component Reaction (U-4CR)
This protocol is adapted from general procedures for the Ugi reaction.[2][13] It describes the formation of a spirocyclic bis-amide from N-Boc-azetidin-3-one.
Materials:
-
N-Boc-azetidin-3-one (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Anhydrous Methanol (MeOH) or Trifluoroethanol (TFE) (to make a 0.5-1.0 M solution)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask, add N-Boc-azetidin-3-one (1.0 eq) and the chosen amine (1.0 eq).
-
Dissolution & Imine Formation: Add anhydrous methanol (to 0.5-1.0 M) and stir the mixture at room temperature. Causality Note: Methanol is a common solvent for Ugi reactions as it facilitates imine formation. For less reactive ketones, a more polar, acidic solvent like TFE can accelerate the reaction. Molecular sieves can be added to drive the imine formation equilibrium.
-
Component Addition: After stirring for 30-60 minutes, add the carboxylic acid (1.0 eq) and stir for another 10 minutes. Finally, add the isocyanide (1.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-48 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Component | Example Substrate | Rationale |
| Azetidin-3-one | N-Boc-azetidin-3-one | Provides the core spirocyclic scaffold. |
| Amine | Benzylamine, Aniline | Introduces aromatic diversity. Primary amines are generally more reactive. |
| Glycine methyl ester | Amino acid esters allow for the creation of peptide-like scaffolds. | |
| Carboxylic Acid | Formic Acid, Acetic Acid | Simple acids are often used. The choice can significantly impact the final product's properties. |
| Isocyanide | Cyclohexyl isocyanide | A common, readily available isocyanide component. |
| Solvent | Methanol (MeOH) | A polar, protic solvent that effectively mediates the formation of the initial iminium ion.[11] |
Conclusion
The use of N-protected azetidin-3-one as a carbonyl component in Passerini and Ugi multicomponent reactions is a highly effective strategy for the synthesis of novel, densely functionalized spirocyclic azetidines. This approach combines the desirable physicochemical properties of the azetidine scaffold with the efficiency and diversity-generating power of MCRs. The resulting molecular frameworks are rich in sp³ centers and offer unique three-dimensional arrangements of functional groups, making them exceptionally valuable for lead generation and optimization in drug discovery programs. The protocols provided herein serve as a robust starting point for researchers to explore this promising area of synthetic and medicinal chemistry.
References
-
Kirichok, A. A., Shton, I. O., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. Available at: [Link]
-
Ramurthy, S., et al. (2011). Synthesis of novel angular spirocyclic azetidines. Organic Letters, 13(4), 780-3. Available at: [Link]
- Williams, B. A., Tilby, M. J., Parker, N. A., & Willis, M. C. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
- Pancholi, A., Geden, J., Clarkson, G., & Shipman, M. (2017). Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines. 254th National Meeting of the American Chemical Society.
-
Giacomini, D., et al. (2012). Passerini Reactions on Biocatalytically Derived Chiral Azetidines. Molecules, 17(11), 12675-12688. Available at: [Link]
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
Zhang, J., Schmalz, H.-G. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(14), 3249-3253. Available at: [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
- D'Souza, D. M., & Müller, T. J. (2007). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Mini-Reviews in Organic Chemistry, 4(1), 3-15.
- Quiclet-Sire, B., & Zard, S. Z. (n.d.). General procedure for the synthesis of Ugi adducts.
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Giacomini, D., et al. (2012). Passerini Reactions on Biocatalytically Derived Chiral Azetidines. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
- List, B., et al. (2005). Catalytic Three-Component Ugi Reaction.
- Vercillo, O. E., Andrade, C. K. Z., & Wessjohann, L. A. (n.d.). Supporting Information: Design and Synthesis of Cyclic RGD-Pentapeptoids by Consecutive Ugi Reactions.
-
Sharma, P., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6548. Available at: [Link]
- Alcaide, B., Almendros, P., et al. (2014). Organocatalyzed three-component Ugi and Passerini reactions of 4-oxoazetidine-2-carbaldehydes and azetidine-2,3-diones. Application to the synthesis of γ-lactams and γ-lactones. The Journal of Organic Chemistry, 79(1), 379-390.
-
Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 17, 2478-2516. Available at: [Link]
-
Degennaro, L., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(3), 1195. Available at: [Link]
-
Padwa, A., et al. (2011). Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. The Journal of Organic Chemistry, 76(20), 8149-8155. Available at: [Link]
Sources
- 1. (PDF) Synthesis of Multifunctional Spirocyclic Azetidines [research.amanote.com]
- 2. rsc.org [rsc.org]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel angular spirocyclic azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. jaem.qom.ac.ir [jaem.qom.ac.ir]
- 10. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
Azetidin-3-one Synthesis Technical Support Center
Welcome to the Technical Support Center for Azetidin-3-one Synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing this valuable heterocyclic scaffold. The inherent ring strain and functionality of azetidin-3-ones present unique synthetic challenges, and this guide offers practical, experience-driven solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the problem and providing validated protocols for resolution.
Problem 1: Low or No Yield of Azetidin-3-one
Question: My intramolecular cyclization reaction to form the azetidin-3-one ring is resulting in very low yields or complete failure. What are the likely causes and how can I improve the outcome?
Answer: Low yields in azetidin-3-one synthesis are a frequent challenge, often stemming from the high activation energy required to form the strained four-membered ring and competing side reactions.[1]
Root Cause Analysis:
-
Ring Strain: The formation of the azetidine ring is enthalpically and entropically disfavored, making cyclization difficult.[1]
-
Competitive Reactions: The diazo ketone approach, a common method, often suffers from competitive reactions that lead to byproducts and reduce the yield of the desired azetidin-3-one.[2]
-
Steric Hindrance: Bulky substituents on the precursor can sterically hinder the intramolecular reaction, significantly lowering the yield. For instance, a t-butyl group has been observed to result in yields below 35%.[2]
-
Inappropriate Protecting Group: The choice of the nitrogen protecting group is critical. Some groups may not be stable under the reaction conditions or may hinder the desired cyclization.
-
Substrate Decomposition: The starting materials, particularly α-amino-α′-diazo ketones, can be unstable and decompose under the reaction conditions, especially with certain catalysts.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low azetidin-3-one yield.
Recommended Solutions & Protocols:
-
Alternative Synthetic Routes: If using the diazo ketone method, consider alternatives that bypass these toxic and potentially explosive intermediates.[2] A highly effective method is the gold-catalyzed oxidative cyclization of N-propargylsulfonamides.[2] This approach avoids harsh conditions and often provides higher yields.[2]
-
Optimization of Catalysis: For gold-catalyzed reactions, the choice of catalyst is crucial. Cationic gold(I) complexes, such as BrettPhosAuNTf₂, have been shown to significantly improve yields, sometimes to as high as 85%.[2]
-
Protecting Group Strategy: The use of a t-butanesulfonyl (Bus) protecting group can be advantageous. It is derived from chiral t-butanesulfinimine chemistry, avoiding unnecessary deprotection and protection steps, and can be easily removed under acidic conditions.[2]
-
Managing Steric Hindrance: If steric hindrance is suspected, consider redesigning the substrate to reduce the size of substituents near the reacting centers. While a t-butyl group can be problematic, a cyclohexyl group may be well-tolerated.[2]
Problem 2: Difficulty with Purification
Question: I am struggling to purify my synthesized azetidin-3-one derivative. What are the common challenges and effective purification strategies?
Answer: Purification of azetidinone derivatives can be challenging due to their polarity and potential instability on common purification media.
Root Cause Analysis:
-
Polarity: The presence of the nitrogen and carbonyl groups makes these compounds relatively polar, which can lead to tailing or poor separation on silica gel.
-
Instability: The strained ring system can be susceptible to ring-opening under acidic or basic conditions, which can be exacerbated during chromatography.
-
Byproduct Similarity: Reaction byproducts may have similar polarities to the desired product, making separation difficult.
Recommended Solutions & Protocols:
-
Column Chromatography: This is the most common purification method.
-
Solvent System: A mixture of ethyl acetate and a non-polar solvent like hexane or benzene is often effective. A common starting point is a 30:70 mixture of ethyl acetate to benzene.[3][4]
-
Silica Gel: Use neutral silica gel to avoid potential degradation of the product.
-
Gradient Elution: A gradual increase in the polarity of the eluent can help to effectively separate the product from impurities.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include ether/n-hexane.[3]
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can provide excellent separation.
Experimental Protocol: Column Chromatography of Azetidinone Derivatives [3][4]
-
Prepare the Column: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., benzene or hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute: Begin elution with the initial solvent mixture (e.g., 30% ethyl acetate in benzene).
-
Monitor Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified azetidin-3-one.
Problem 3: Unwanted Side Reactions
Question: My reaction is producing significant amounts of side products, such as polymers or elimination products. How can I suppress these unwanted pathways?
Answer: Side reactions are a major obstacle in azetidine synthesis due to the strained nature of the target ring.[1]
Root Cause Analysis:
-
Intermolecular Reactions: At high concentrations, starting materials can react with each other, leading to dimers or polymers instead of the desired intramolecular cyclization.[1]
-
Elimination Reactions: The leaving group can be eliminated to form an alkene, a common side reaction.[1]
-
Solvolysis: Nucleophilic solvents can react with the electrophilic carbon, leading to solvolysis products.[1]
-
Further Alkylation: If the nitrogen is unsubstituted, the product azetidine can be alkylated by the starting material.[1]
Troubleshooting Strategies:
| Side Reaction | Cause | Solution |
| Polymerization | High concentration | Perform the reaction under high dilution conditions. |
| Elimination | Strong base, high temperature | Use a milder base and lower the reaction temperature. |
| Solvolysis | Nucleophilic solvent | Use a non-nucleophilic solvent (e.g., THF, toluene). |
| N-Alkylation | Unprotected nitrogen | Use an N-protected starting material. |
Experimental Protocol: Minimizing Side Reactions via N-Protection and Controlled Conditions [1]
-
Protect the Nitrogen: React the starting amino alcohol with a suitable protecting group, such as trityl chloride, in the presence of a base like triethylamine in a non-nucleophilic solvent like dichloromethane (DCM).[1]
-
Activate the Hydroxyl Group: Convert the hydroxyl group into a good leaving group, for example, by reacting it with methanesulfonyl chloride.
-
Cyclization: Perform the intramolecular cyclization at a low concentration to favor the formation of the monomeric azetidine ring.
-
Deprotection: Remove the protecting group under appropriate conditions to yield the final azetidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing azetidin-3-ones?
A1: The primary methods for synthesizing azetidin-3-ones include:
-
Acid-promoted or metal-catalyzed decomposition of α-amino-α′-diazo ketones. [2] This is a reliable method in terms of substrate scope but can suffer from low yields and competitive side reactions.[2]
-
4-exo-tet cyclizations of α-amino ketones. [2]
-
Gold-catalyzed intermolecular oxidation of alkynes. This is a more modern and often higher-yielding approach that avoids the use of toxic diazo compounds.[2]
-
Intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by Lewis acids like La(OTf)₃. This method shows good functional group tolerance.[5]
-
Photochemical cyclization of α-amino esters. This is a newer, light-driven method that proceeds under mild conditions.[6]
Q2: How does ring strain affect the reactivity of azetidin-3-ones?
A2: The significant ring strain in the four-membered ring of azetidin-3-ones makes them susceptible to ring-opening reactions.[7] This strain also increases the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles compared to less strained ketones.[8] However, this reactivity can be harnessed for further functionalization.
Q3: What protecting groups are commonly used for the nitrogen atom in azetidin-3-one synthesis?
A3: The choice of protecting group is critical for a successful synthesis. Common N-protecting groups include:
-
t-Butanesulfonyl (Bus): Offers advantages in stereoselective synthesis and is easily removed.[2]
-
Boc (t-butoxycarbonyl): Stable to many reaction conditions and removable with acid.[2]
-
Trityl (triphenylmethyl): A bulky group that can direct stereochemistry and is removed under mild acidic conditions.[1][9]
-
Benzyl (Bn): Can be removed by hydrogenolysis.[10]
Q4: Are there any safety concerns I should be aware of when synthesizing azetidin-3-ones?
A4: Yes, particularly when using the diazo ketone method. Diazo compounds are toxic and potentially explosive and should be handled with extreme care in a well-ventilated fume hood.[2] Always consult the safety data sheets for all reagents and follow appropriate laboratory safety protocols.
Q5: Can azetidin-3-ones be synthesized enantioselectively?
A5: Yes, several methods allow for the stereoselective synthesis of chiral azetidin-3-ones. For example, the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from chiral sulfinamide chemistry, can produce azetidin-3-ones with excellent enantiomeric excess (>98% e.e.).[2]
References
-
Zhang, J., Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(35), 8894-8897. [Link]
-
Gaunt, M. J., et al. (2018). Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry, 16(1), 23-26. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1289657. [Link]
-
Patel, N. B., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Applicable Chemistry, 8(3), 1325-1332. [Link]
-
Hwang, M., et al. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]
-
Li, J., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12285-12295. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49389. [Link]
-
Kavitha, J., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 118-124. [Link]
-
de Meijere, A., et al. (2004). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 104(5), 2183-2208. [Link]
-
Desai, K. R., et al. (2012). Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry, 9(3), 1341-1346. [Link]
-
Basso, A., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(3), 1305. [Link]
-
Arnold, F. H., et al. (2019). Origins of the β-lactam rings in natural products. Nature Catalysis, 2(10), 903-909. [Link]
-
Wuest, W. M., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(17), 4184-4187. [Link]
-
Bonomo, R. A., et al. (2017). One ring to rule them all: Current trends in combating bacterial resistance to the β-lactams. WIREs Mechanisms of Disease, 9(5), e1390. [Link]
-
Ellman, J. A., et al. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 83(15), 8049-8058. [Link]
-
Bonomo, R. A., et al. (2017). β-Lactamases: A Focus on Current Challenges. Perspectives in Medicinal Chemistry, 8, 1177391X1769158. [Link]
-
Anderson, A. G., Jr., and Wills, M. T. (1966). Azetidine. Organic Syntheses, 46, 5. [Link]
-
Divakaran, R. (2008). Protecting groups in organic synthesis. Self-published. [Link]
-
Reddy, M. S., et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 15(2), 401-405. [Link]
-
Lee, K. (2023). Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics, 31(1), 1-11. [Link]
-
Page, M. I. (2000). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Current Pharmaceutical Design, 6(9), 949-974. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Sahu, S. K., et al. (2013). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 5(1), 196-205. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
O'Brien, R. V., and Toste, F. D. (2019). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Journal of the American Chemical Society, 141(26), 10294-10299. [Link]
-
Mlostoń, G., et al. (2020). One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. Molecules, 25(21), 5030. [Link]
-
Chem-Station. (2015). Aza-Wittig Reaction. [Link]
-
O'Brien, R. V., and Toste, F. D. (2019). Catalytic Asymmetric Staudinger-aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. PubMed. [Link]
-
Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. scispace.com [scispace.com]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azetidin-3-one Hydrochloride Stability & Handling
Topic: Stability, Handling, and Troubleshooting for Azetidin-3-one Hydrochloride CAS: 17557-84-5 Formula: C₃H₅NO · HCl Molecular Weight: 107.54 g/mol [1]
Executive Summary: The "Deceptive Stability" Paradox
Azetidin-3-one Hydrochloride is a critical building block in medicinal chemistry, particularly for introducing low-molecular-weight polarity and modifying metabolic profiles. However, it presents a "Deceptive Stability" paradox:
-
As the Hydrochloride Salt: It is a stable, white crystalline solid with a shelf life of >2 years if stored correctly.
-
As the Free Base: It is highly unstable. The combination of a strained four-membered ring (increasing ketone electrophilicity) and a secondary amine (nucleophile) creates a molecule primed for rapid self-condensation and polymerization .
Core Directive: Never isolate the free base of Azetidin-3-one. Always generate it in situ in the presence of your electrophile or coupling partner.
Critical Stability Mechanisms
To troubleshoot effectively, you must understand the degradation pathways.
Mechanism 1: The Self-Condensation "Death Spiral"
Upon neutralization (removal of HCl), the amine becomes nucleophilic. Because the azetidine ring strain (~25 kcal/mol) compresses the C-C-C bond angle, the carbonyl carbon at position 3 becomes exceptionally electrophilic compared to acyclic ketones.
-
Trigger: Addition of base (e.g., Et₃N, NaOH) without an external electrophile.
-
Event: The amine of Molecule A attacks the ketone of Molecule B.
-
Result: Formation of a hemiaminal, followed by dehydration to an imine (Schiff base), leading to rapid oligomerization.
-
Observation: The clear solution turns yellow, then orange, and finally precipitates a brown tar.
Mechanism 2: Hydration Equilibrium
In aqueous solutions or wet organic solvents, the strained ketone readily reacts with water to form the gem-diol (hydrate) . While reversible, this shifts the stoichiometry and can retard reaction rates in reductive aminations.
Figure 1: Degradation pathways of Azetidin-3-one. The "Danger Zone" (Red) activates immediately upon neutralization if no trapping agent is present.
Troubleshooting Guide
Scenario A: "My reaction mixture turned black/brown immediately after adding base."
-
Cause: You generated the free base in the absence of a reacting partner. The high local concentration of free amine led to rapid polymerization.
-
The Fix:
-
Do not premix the azetidinone salt with base.
-
Protocol Adjustment: Add the base (e.g., DIPEA, Et₃N) last, or add the Azetidinone HCl salt to a mixture of the base and the electrophile.
-
Scenario B: "I see low conversion in Reductive Amination."
-
Cause 1 (Hydration): Using aqueous buffers or wet solvents shifts the ketone toward the unreactive gem-diol form.
-
Cause 2 (pH Mismatch): Reductive amination requires a pH of 5–6. If you neutralize fully to pH >9, the imine formation is slow, and self-condensation competes.
-
The Fix:
-
Use anhydrous conditions (DCM/DCE) with drying agents (MgSO₄) if possible.
-
If aqueous is required, maintain pH 4.5–5.5 (Acetate buffer). Do not fully neutralize the HCl salt; the salt itself provides the acidic proton needed for imine activation.
-
Scenario C: "The material looks wet or sticky upon receipt."
-
Cause: The compound is hygroscopic.[2] If the seal was compromised, it has absorbed atmospheric water.
-
Validation: Run an NMR in DMSO-d₆.
-
Sharp Singlet ~9.5-10 ppm: Intact HCl salt (NH₂⁺).
-
Broad Hump/Shift: Hydration or hydrolysis.
-
-
Recovery: Recrystallization is difficult due to thermal instability. It is often safer to purchase a fresh batch or dry under high vacuum over P₂O₅ for 24h (no heat).
Validated Experimental Protocols
Protocol 1: Safe In-Situ Neutralization (Reductive Amination)
Use this for coupling Azetidin-3-one to primary amines.
Reagents:
-
Azetidin-3-one HCl (1.0 equiv)[1]
-
Amine Partner (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DIPEA (1.0 equiv) [Crucial: Only enough to neutralize the HCl]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step:
-
Prepare the Trap: In a reaction vial, dissolve the Amine Partner in anhydrous DCE.
-
Add the Salt: Add Azetidin-3-one HCl solid directly to the amine solution. It will remain suspended.
-
Controlled Release: Add DIPEA dropwise.
-
Why? The DIPEA slowly releases the free base azetidinone, which is immediately intercepted by the Amine Partner to form the desired imine.
-
-
Imine Formation: Stir for 15–30 minutes at Room Temperature (RT).
-
Visual Check: The suspension should clear as the salt dissolves and reacts.
-
-
Reduction: Add STAB in one portion. Stir for 2–16 hours.
Protocol 2: Handling for Storage & Shelf-Life
-
Temperature: -20°C is preferred; 2-8°C is acceptable for short term (<1 month).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed glass with Parafilm/Teflon tape. Avoid plastic containers for long-term storage (permeable to moisture).
Stability Data Table
| Condition | Form | Stability Estimate | Observation |
| Solid, -20°C, Dry | HCl Salt | > 2 Years | White crystalline powder |
| Solid, RT, Ambient Air | HCl Salt | 1-3 Months | Clumping, slight yellowing (hygroscopic) |
| Solution, pH < 4 | HCl Salt | Days | Stable in water/acid |
| Solution, pH > 8 | Free Base | Minutes to Hours | Rapid darkening, precipitation |
| Solution, DMSO | HCl Salt | Weeks | Good for stock solutions (keep dry) |
Analytical Troubleshooting (FAQs)
Q: Can I check purity via LCMS? A: Yes, but interpret with caution.
-
Observation: You might see a mass of M+18 (Hydrate) or M+M (Dimer).
-
Artifacts: The acidic mobile phase usually stabilizes the monomer, but the heat of the ionization source can induce polymerization or hydration artifacts. NMR is the gold standard for purity.
Q: What is the characteristic NMR signature? A: (400 MHz, DMSO-d₆ or D₂O)
-
The ring protons appear as a singlet (or tight multiplet) around δ 4.0 – 4.5 ppm .
-
If you see splitting or new peaks upfield (δ 2.0 – 3.0 ppm), polymerization has occurred (ring opening).
Q: Can I use inorganic bases like K₂CO₃? A: Yes, but only in biphasic systems (e.g., Water/DCM).
-
Method: Dissolve salt in minimal water -> Layer with DCM -> Add K₂CO₃ -> Shake and separate immediately.
-
Risk:[3] High. Dry the DCM layer immediately and use within 5 minutes.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10197648, Azetidin-3-one Hydrochloride. Retrieved from [Link]
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Context on ring strain and reactivity).
Sources
Safety Operating Guide
A-Z Guide to Safe Handling of Azetidin-3-one Hydrochloride: PPE, Operations, and Disposal
Azetidin-3-one Hydrochloride is a valuable building block in pharmaceutical research and development, instrumental in the synthesis of novel therapeutics.[1] However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to protect laboratory personnel. This guide provides a comprehensive, step-by-step approach to safely managing Azetidin-3-one Hydrochloride, from personal protective equipment (PPE) selection to emergency procedures and proper disposal.
Understanding the Hazards
Azetidin-3-one Hydrochloride is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Ingestion may also be harmful.[5] Therefore, all handling procedures must be designed to minimize the risk of direct contact and inhalation.
| Hazard Classification | Description |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][4] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[2][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling Azetidin-3-one Hydrochloride.[6] The following PPE is required to create a barrier between the researcher and the chemical:[7][8]
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes.[6][9]
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2][7] Always inspect gloves for any signs of damage before use.
-
Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.[7]
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling procedure.
Caption: Decision workflow for selecting appropriate PPE for handling Azetidin-3-one Hydrochloride.
Operational Plan: From Receiving to Weighing
A well-defined operational plan ensures that Azetidin-3-one Hydrochloride is handled safely and efficiently at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances.[2] The container should be kept tightly closed.[2]
2. Handling and Weighing Protocol: All manipulations of solid Azetidin-3-one Hydrochloride should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Step 1: Preparation: Before you begin, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including a spatula, weigh paper or boat, and your reaction vessel.
-
Step 2: Don PPE: Put on all required personal protective equipment as outlined in the previous section.
-
Step 3: Weighing: Carefully transfer the desired amount of the compound from the storage container to the weigh paper or boat. Avoid creating dust.
-
Step 4: Transfer: Gently add the weighed compound to your reaction vessel.
-
Step 5: Clean-up: Immediately clean any spills within the fume hood using a dry method to avoid generating dust.[10][11] Dispose of contaminated materials as hazardous waste.
-
Step 6: Doff PPE: Remove your PPE in the correct order to avoid cross-contamination. Wash your hands thoroughly after handling.[2]
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure, a swift and informed response is crucial.
1. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical advice.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][5] If the person feels unwell, call a poison center or doctor.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek medical attention.[5]
The following flowchart outlines the critical steps to take in an emergency.
Caption: A step-by-step protocol for responding to a chemical exposure emergency.
2. Spill Response:
-
Minor Spills: For small spills, clean them up immediately.[10] Avoid breathing in the dust.[2] Wear appropriate PPE, including a respirator. Use a dry clean-up method and place the waste in a suitable, labeled container for disposal.[10]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[10]
Disposal Plan: Responsible Waste Management
All waste containing Azetidin-3-one Hydrochloride must be disposed of as hazardous waste in accordance with local regulations.[2]
-
Solid Waste: Contaminated items such as gloves, weigh papers, and spill cleanup materials should be collected in a labeled, sealed container.
-
Liquid Waste: Solutions containing Azetidin-3-one Hydrochloride should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still contain residue and should be treated as hazardous waste.
By adhering to these comprehensive safety and handling guidelines, you can effectively mitigate the risks associated with Azetidin-3-one Hydrochloride and ensure a safe laboratory environment.
References
-
HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Office of Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidin-3-one Hydrochloride. PubChem. Retrieved from [Link]
-
AMPLIQUIM. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. support.hpe.com [support.hpe.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
